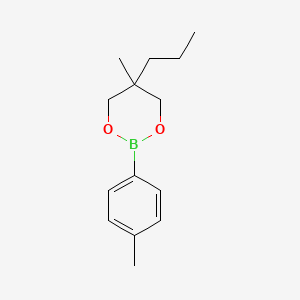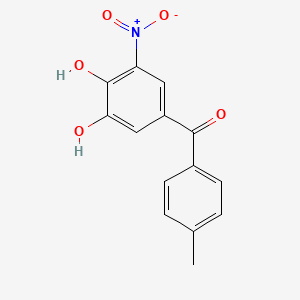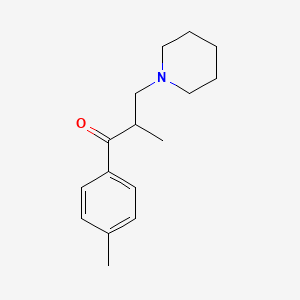
三甲丙嗪酒石酸盐
科学研究应用
马来酸阿利美马嗪具有广泛的科学研究应用:
化学: 它被用作研究吩噻嗪衍生物反应性的模型化合物。
生物学: 它用于研究组胺受体及其在过敏反应中的作用。
作用机制
马来酸阿利美马嗪通过阻断组胺 H1 受体发挥作用,从而阻止组胺的作用,组胺是导致过敏症状的物质。由于其对中枢神经系统的作用,它还具有镇静和止吐特性。 该化合物与游离组胺竞争在 H1 受体位点结合,导致组胺结合引起的负面症状减少 .
类似化合物:
氯丙嗪: 另一种用作抗精神病药物的吩噻嗪衍生物。
丙咪嗪: 用作抗组胺药和止吐药。
三氟拉嗪: 用作抗精神病药和止吐药.
独特之处: 马来酸阿利美马嗪在其抗组胺药、镇静药和止吐药的组合中是独一无二的,而不用作抗精神病药。 这使其在治疗过敏反应和晕动病时特别有用,而不会产生与抗精神病药物相关的副作用 .
准备方法
合成路线和反应条件: 马来酸阿利美马嗪的合成涉及在特定条件下使吩噻嗪与 2-氯-N,N-二甲基乙胺反应。反应通常在氢氧化钠等碱的存在下,并在乙醇等溶剂中进行。 然后用酒石酸处理产物,形成酒石酸盐 .
工业生产方法: 在工业环境中,用于注射的马来酸阿利美马嗪的生产涉及将亚硫酸钠和抗坏血酸溶解在注射用水 (20-25°C) 中。在加入马来酸阿利美马嗪之前,将溶液用二氧化碳鼓泡 15-25 分钟。将混合物搅拌、过滤并包装在二氧化碳气体屏蔽下的光保护玻璃安瓿中。 然后在 100-105°C 下灭菌 30 分钟 .
化学反应分析
反应类型: 马来酸阿利美马嗪会发生各种化学反应,包括:
氧化: 它可以被氧化形成亚砜和砜。
还原: 还原反应可以将其转化回母体吩噻嗪化合物。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用诸如氢化锂铝之类的还原剂。
主要产物: 这些反应形成的主要产物包括亚砜、砜和取代的吩噻嗪衍生物 .
相似化合物的比较
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: Used as an antihistamine and antiemetic.
Trifluoperazine: Used as an antipsychotic and antiemetic.
Uniqueness: Alimemazine Tartrate is unique in its combination of antihistamine, sedative, and antiemetic properties without being used as an antipsychotic. This makes it particularly useful in treating allergic reactions and motion sickness without the side effects associated with antipsychotic medications .
属性
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H22N2S.C4H6O6/c2*1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h2*4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZJIYUOOJLBAU-CEAXSRTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4330-99-8 | |
| Record name | Trimeprazine tartrate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004330998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alimemazine tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMEPRAZINE TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362NW1LD6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of trimeprazine tartrate?
A1: Trimeprazine tartrate primarily acts as a histamine H1 receptor antagonist. [] It competes with histamine for binding at the H1 receptor, thereby inhibiting histamine-mediated responses.
Q2: How does trimeprazine tartrate exert its sedative effects?
A2: While the precise mechanism is not fully elucidated, trimeprazine tartrate's sedative effects are thought to be mediated through its action on the central nervous system, potentially involving histamine H1 receptor antagonism and effects on other neurotransmitter systems. [, ]
Q3: What are the downstream effects of trimeprazine tartrate's interaction with its target?
A3: By blocking H1 receptors, trimeprazine tartrate inhibits various physiological responses associated with histamine, including vasodilation, increased capillary permeability, and smooth muscle contraction. It also affects pathways related to wakefulness and sleep regulation in the central nervous system. []
Q4: What is the molecular formula and weight of trimeprazine tartrate?
A4: The molecular formula of trimeprazine tartrate is C18H22N2S · C4H6O6, and its molecular weight is 446.5 g/mol. [, ]
Q5: How does the stability of trimeprazine tartrate solutions for injection vary with different packaging and sterilization methods?
A5: Research suggests that packaging trimeprazine tartrate solutions in light-protective glass ampoules with carbon dioxide gas protection, followed by sterilization at 100-105°C for 30 minutes, helps maintain the stability of the solution. [] This method aims to minimize degradation and preserve the drug's efficacy.
Q6: How is trimeprazine tartrate absorbed and distributed in the body?
A6: Following oral administration, trimeprazine tartrate is well-absorbed from the gastrointestinal tract. It is widely distributed throughout the body, including the central nervous system. []
Q7: What is the primary route of elimination for trimeprazine tartrate?
A7: Trimeprazine tartrate is primarily metabolized in the liver and excreted in the urine, mainly as metabolites. []
Q8: Does the formulation of trimeprazine tartrate influence its pharmacokinetic profile?
A8: Yes, sustained-release formulations of trimeprazine tartrate have been developed to prolong its duration of action. These formulations alter the rate of drug release and absorption, resulting in different serum levels and urinary excretion patterns compared to immediate-release formulations. [, ]
Q9: What preclinical models have been used to investigate the effects of trimeprazine tartrate on pancreatic β cell function?
A9: Studies using isolated human islets and mouse models have explored the effects of trimeprazine tartrate on pancreatic β cell growth and function. These models provide insights into the drug's potential as a therapeutic strategy for diabetes. []
Q10: What are the potential adverse effects associated with trimeprazine tartrate use?
A10: As with all medications, trimeprazine tartrate may cause side effects, and its use should be carefully considered. [, , , , ]
Q11: Have there been attempts to develop targeted delivery systems for trimeprazine tartrate?
A11: While traditional formulations of trimeprazine tartrate are widely used, targeted delivery systems have not been extensively explored in the published research. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


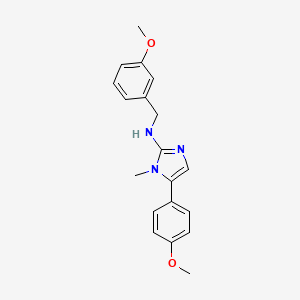
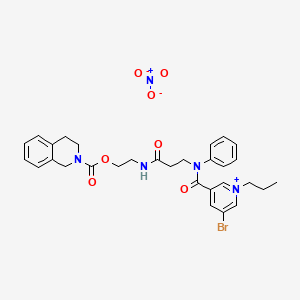
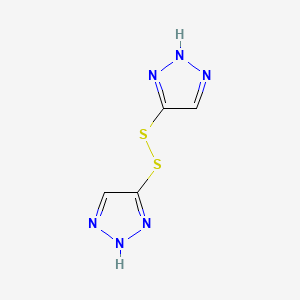
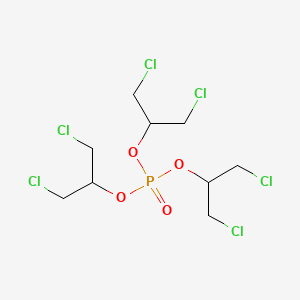
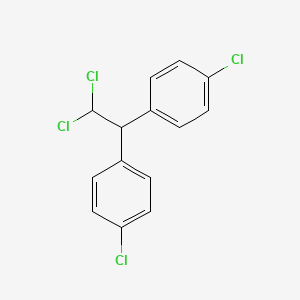
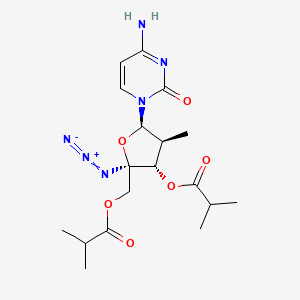
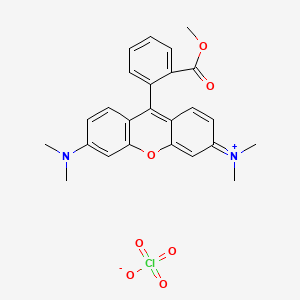
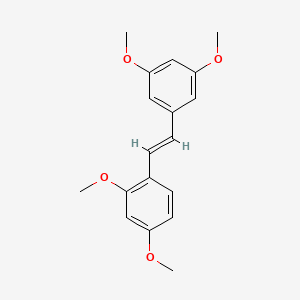
![N-(Naphthalen-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B1682972.png)
